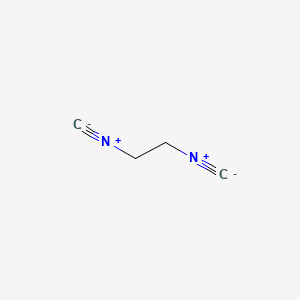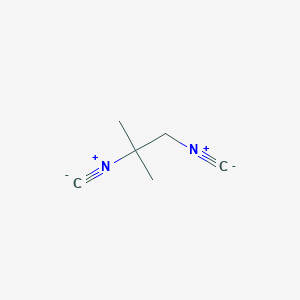
1,2-Bis-(2-isocyanoethoxy)-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-(2-isocyanoethoxy)-ethane is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis-(2-isocyanoethoxy)-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis-(2-isocyanoethoxy)-ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Linker Length Analysis : Medina-Molner et al. (2007) demonstrated the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, emphasizing the impact of linker length in bis(alkylating) reagents on reaction pathways, highlighting the compound's relevance in synthetic chemistry (Medina-Molner, Blacque, & Spingler, 2007).
Lead(II) Extraction : Hayashita et al. (1999) explored the use of 1,2-bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane in selective Pb(II) extraction, showcasing its potential in environmental chemistry for heavy metal removal (Hayashita et al., 1999).
Macrocyclic Ligand Synthesis : Research by Mdad and Ussain (2014) focused on the synthesis of a macrocyclic compound using 1,2- bis -(2-aminoethoxy)ethane, contributing to the field of macrocyclic chemistry with applications in catalysis and molecular recognition (Mdad & Ussain, 2014).
Polymer Chemistry Application : Tomita, Sanda, and Endo (2001) investigated the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine, where compounds like 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane were studied for their reactivity, significant for polymer synthesis (Tomita, Sanda, & Endo, 2001).
Organometallic Chemistry : Burt et al. (1979) reported the synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds, illustrating the compound's relevance in the preparation of organometallic complexes with potential catalytic applications (Burt, Chatt, Hussain, & Leigh, 1979).
Catalysis and Oxidative Reactions : A study by Bilyachenko et al. (2017) utilized 1,2-bis(diphenylphosphino)ethane in the synthesis of cage metallasilsesquioxanes, indicating its role in catalyzing oxidative reactions (Bilyachenko et al., 2017).
Propiedades
IUPAC Name |
1-isocyano-2-[2-(2-isocyanoethoxy)ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSXUJMUANLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCOCCOCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-(2-isocyanoethoxy)-ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)


![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzene](/img/structure/B7890092.png)




